4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichloropyrimidine moiety attached to a morpholine ring The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine typically involves the reaction of 4,6-dichloropyrimidine with (S)-3-methylmorpholine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include bases such as sodium hydride or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reagent addition. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The morpholine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states of the compound.
Substitution Reactions: The compound can participate in substitution reactions at the pyrimidine ring, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the morpholine ring can produce a morpholine N-oxide.
Scientific Research Applications
(S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dichloropyrimidin-2-yl)morpholine: Lacks the methyl group on the morpholine ring.
4-(4,6-Dichloropyrimidin-2-yl)-3-ethylmorpholine: Contains an ethyl group instead of a methyl group on the morpholine ring.
4-(4,6-Dichloropyrimidin-2-yl)-3-methylpiperidine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
(S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine is unique due to its specific stereochemistry and the presence of both the dichloropyrimidine and methylmorpholine moieties. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11Cl2N3O |
---|---|
Molecular Weight |
248.11 g/mol |
IUPAC Name |
4-(4,6-dichloropyrimidin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C9H11Cl2N3O/c1-6-5-15-3-2-14(6)9-12-7(10)4-8(11)13-9/h4,6H,2-3,5H2,1H3 |
InChI Key |
HMLLFDAFTXWPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.